REACTION_CXSMILES
|
C([N:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1)=O.[C:9]([Cl:12])([Cl:11])=O>>[Cl-:11].[Cl:12][CH:9]=[N+:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1 |f:2.3|
|
Name
|
|
Quantity
|
346 g
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCOCC1
|
Name
|
|
Quantity
|
301 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
that used in Preparation 1
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].ClC=[N+]1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.96 mol | |
AMOUNT: MASS | 333 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |